

# 3-phenoxybenzyl alcohol spectral data analysis

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## Compound of Interest

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An In-depth Technical Guide to the Spectral Analysis of **3-Phenoxybenzyl Alcohol**

## Abstract

This technical guide provides a comprehensive analysis of the spectral data for **3-phenoxybenzyl alcohol** (CAS No: 13826-35-2), a key intermediate in the synthesis of various pyrethroid insecticides and a metabolite of permethrin.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the interpretation of Infrared (IR), Nuclear Magnetic Resonance (<sup>1</sup>H NMR and <sup>13</sup>C NMR), and Mass Spectrometry (MS) data. Methodologies for data acquisition are outlined, and all quantitative data are summarized in structured tables for clarity and comparative analysis.

## Molecular Structure

**3-Phenoxybenzyl alcohol**, with the chemical formula C<sub>13</sub>H<sub>12</sub>O<sub>2</sub>, is composed of a benzyl alcohol core substituted with a phenoxy group at the meta (3-position) of the benzene ring.<sup>[2]</sup> Understanding this structure is fundamental to interpreting its spectral data, as each functional group and unique atomic environment will produce a characteristic signal.

IUPAC Name: (3-phenoxyphenyl)methanol<sup>[1]</sup> Molecular Weight: 200.23 g/mol <sup>[2]</sup> Chemical Structure:

## Experimental Protocols and Methodology

The acquisition of high-quality spectral data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following sections describe generalized

protocols for the techniques discussed.

## Infrared (IR) Spectroscopy

The IR spectrum is typically acquired to identify the functional groups present in the molecule.

- Sample Preparation: For a liquid sample like **3-phenoxybenzyl alcohol**, the simplest method involves placing a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.<sup>[3]</sup> These salt plates are transparent to IR radiation.<sup>[3]</sup> The sample spreads to form a thin film suitable for analysis.<sup>[3]</sup> For solid samples, a common technique is to grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and compress the mixture into a transparent pellet.<sup>[4][5]</sup>
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.<sup>[5]</sup> Subsequently, the sample spectrum is recorded. The instrument ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum, which corrects for atmospheric and instrumental interferences.<sup>[4][5]</sup> The typical scanning range is 4000-400  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- Sample Preparation: A sample of 5-20 mg for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent.<sup>[6]</sup> Chloroform-d ( $\text{CDCl}_3$ ) is a common solvent for nonpolar organic compounds like **3-phenoxybenzyl alcohol**.<sup>[1][6][7]</sup> The solution is transferred to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.<sup>[6]</sup> The tube is capped and wiped clean before insertion into the spectrometer.<sup>[6]</sup>
- Instrumentation and Data Acquisition: The spectrum is recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for  $^1\text{H}$  NMR.<sup>[1][7]</sup> The experimental process involves:

- Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[6]
- Shimming: The magnetic field homogeneity is optimized to achieve high resolution and sharp peaks.[6]
- Tuning: The probe is tuned to the specific nucleus being observed (e.g.,  $^1\text{H}$  or  $^{13}\text{C}$ ).[6]
- Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID), which is then Fourier-transformed to yield the NMR spectrum. Chemical shifts are typically referenced internally to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[8]

## Mass Spectrometry (MS)

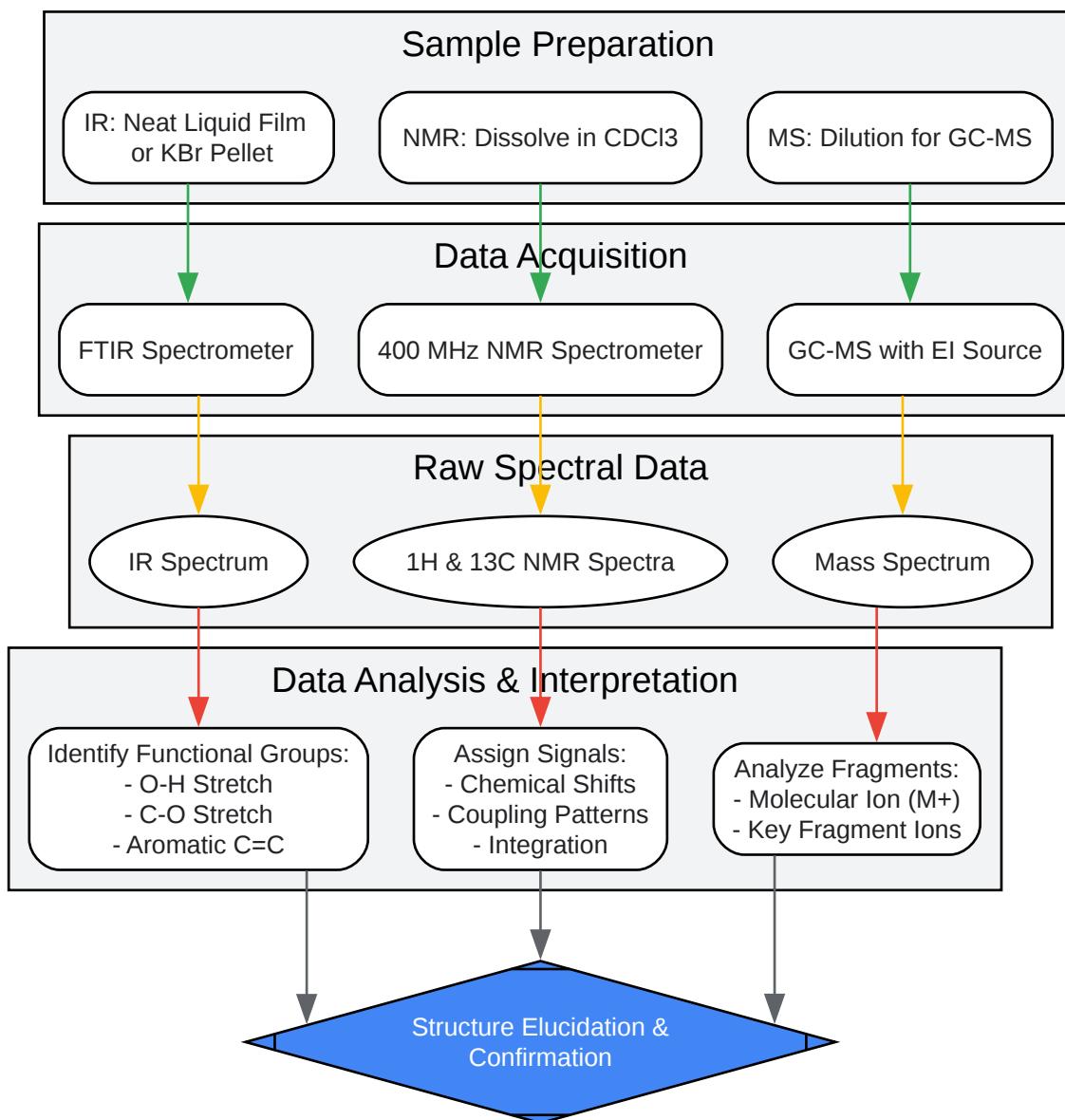
Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.

- Sample Introduction and Ionization: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard ionization technique where high-energy electrons bombard the molecule, causing it to ionize and fragment.[7]
- Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Spectral Data Presentation and Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **3-phenoxybenzyl alcohol**.

## Workflow for Spectral Analysis of 3-Phenoxybenzyl Alcohol

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Caption: Logical workflow for the spectral analysis of **3-phenoxybenzyl alcohol**.

## Infrared (IR) Spectroscopy Data

The IR spectrum is instrumental in identifying the key functional groups. The prominent absorption bands for **3-phenoxybenzyl alcohol** are interpreted below.

Table 1: Summary of IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-CH <sub>2</sub> -)
~1600-1450	Medium-Strong	Aromatic C=C ring stretch
~1240	Strong	Aryl-O-C stretch (ether)
~1050	Strong	C-O stretch (primary alcohol)

- O-H Stretch: A strong and characteristically broad absorption band around 3350 cm<sup>-1</sup> confirms the presence of the hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding.
- C-H Stretches: Absorptions just above 3000 cm<sup>-1</sup> are typical for aromatic C-H stretching, while those just below 3000 cm<sup>-1</sup> correspond to the aliphatic C-H stretches of the methylene (-CH<sub>2</sub>) group.
- Aromatic C=C Stretches: A series of bands in the 1600-1450 cm<sup>-1</sup> region are indicative of the carbon-carbon double bond vibrations within the two aromatic rings.
- C-O Stretches: The spectrum shows two distinct C-O stretching vibrations. A strong band around 1240 cm<sup>-1</sup> is assigned to the aryl ether linkage (Ar-O-CH<sub>2</sub>), and another strong band around 1050 cm<sup>-1</sup> is characteristic of the primary alcohol C-O bond.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR data provides an unambiguous map of the molecule's structure.

The <sup>1</sup>H NMR spectrum, recorded at 400 MHz in CDCl<sub>3</sub>, displays signals corresponding to the aromatic protons, the benzylic methylene protons, and the alcohol proton.[\[1\]](#)[\[7\]](#)

Table 2: Summary of <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.35 - 6.85	Multiplet	9H	Aromatic Protons (Ar-H)
4.69	Singlet	2H	Methylene Protons (-CH <sub>2</sub> OH)
~2.5 (variable)	Broad Singlet	1H	Hydroxyl Proton (-OH)

- Aromatic Region ( $\delta$  7.35-6.85 ppm): The nine protons on the two aromatic rings produce a complex multiplet pattern in this region.[1][7] The protons of the phenoxy ring and the benzyl alcohol ring overlap, making individual assignment challenging without advanced 2D NMR techniques.
- Methylene Signal ( $\delta$  4.69 ppm): The two protons of the methylene group (-CH<sub>2</sub>OH) are chemically equivalent and appear as a sharp singlet.[7] Their chemical shift is downfield due to the deshielding effect of the adjacent aromatic ring and the oxygen atom.
- Hydroxyl Proton ( $\delta$  ~2.5 ppm): The alcohol proton signal is typically a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent, as it readily exchanges with trace amounts of water.

The <sup>13</sup>C NMR spectrum provides information on the 13 unique carbon atoms in the molecule.

Table 3: Summary of <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
157.5	C-O (phenoxy ring)
157.1	C-O (benzyl ring)
143.0	C-CH <sub>2</sub> OH (benzyl ring)
129.7	Aromatic CH
123.3	Aromatic CH
121.6	Aromatic CH
119.0	Aromatic CH
117.8	Aromatic CH
117.1	Aromatic CH
64.6	-CH <sub>2</sub> OH

Note: The assignments of the individual aromatic carbons are based on typical chemical shift values and may require more detailed analysis for definitive confirmation. The data presented is a selection of reported shifts.[\[1\]](#)

- Quaternary Carbons ( $\delta$  157.5, 157.1, 143.0 ppm): Three signals are observed for the non-protonated carbons. The two signals at  $\delta$  157.5 and 157.1 ppm correspond to the carbons directly bonded to the ether oxygen.[\[1\]](#) The signal at  $\delta$  143.0 ppm is assigned to the carbon of the benzyl ring attached to the methylene group.[\[1\]](#)
- Aromatic CH Carbons ( $\delta$  117-130 ppm): The nine protonated aromatic carbons resonate in this region, with several distinct signals observed.[\[1\]](#)
- Aliphatic Carbon ( $\delta$  64.6 ppm): The signal at  $\delta$  64.6 ppm is characteristic of the methylene carbon (-CH<sub>2</sub>OH), shifted downfield by the attached oxygen atom.[\[1\]](#)

## Mass Spectrometry (MS) Data

The mass spectrum reveals the molecular weight and key fragmentation pathways under electron ionization.

Table 4: Summary of Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
200	High	$[M]^{+}$ (Molecular Ion)
199	Moderate	$[M-H]^{+}$
181	Low	$[M-H-H_2O]^{+}$
107	Moderate	$[C_6H_5OCH_2]^{+}$
93	High	$[C_6H_5O]^{+}$
77	High	$[C_6H_5]^{+}$

- Molecular Ion (m/z 200): A strong peak at m/z 200 corresponds to the molecular ion  $[C_{13}H_{12}O_2]^{+}$ , confirming the molecular weight of the compound.[7]
- $[M-H]^{+}$  (m/z 199): Loss of a hydrogen radical from the molecular ion results in the peak at m/z 199.[7]
- Loss of Water (m/z 182, not prominent): Alcohols often lose a molecule of water (18 Da), but this may not always be a major fragmentation pathway.[9]
- Benzylic Cleavage: Cleavage of the C-C bond between the benzyl ring and the methylene group is not favored. However, cleavage leading to fragments like the phenoxy methyl cation ( $[C_6H_5OCH_2]^{+}$ ) at m/z 107 is possible.
- Ether Cleavage: The most significant fragmentation pathways involve the cleavage of the ether bond.
  - $[C_6H_5O]^{+}$  (m/z 93): Cleavage of the bond between the ether oxygen and the benzyl ring can generate the phenoxy cation.
  - $[C_6H_5]^{+}$  (m/z 77): Subsequent loss of a carbon monoxide (CO) molecule from the phenoxy cation results in the highly stable phenyl cation at m/z 77.[7] This is often a very prominent peak in the spectrum of phenyl ethers.

## Conclusion

The collective analysis of IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry data provides a definitive structural confirmation of **3-phenoxybenzyl alcohol**. IR spectroscopy identifies the essential alcohol and ether functional groups. NMR spectroscopy elucidates the precise arrangement of hydrogen and carbon atoms, distinguishing between the aromatic and aliphatic components. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectral dataset serves as a crucial reference for quality control, reaction monitoring, and metabolite identification in relevant scientific and industrial applications.

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